ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate is a complex organic compound that features an indole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridine intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include coupling agents like TBTU and bases such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole and pyridine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The indole and pyridine moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine also have comparable structures and functions
Uniqueness
Ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate is unique due to its combined indole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C24H23N3O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
ethyl 4-[[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]amino]benzoate |
InChI |
InChI=1S/C24H23N3O2/c1-3-29-24(28)17-11-13-18(14-12-17)27-23(21-10-6-7-15-25-21)22-16(2)26-20-9-5-4-8-19(20)22/h4-15,23,26-27H,3H2,1-2H3 |
InChI Key |
VPTDVSDEMZPDKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
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